Olfactory Profile Differentiation: (Z)-Isomer vs. (E)-Isomer (Geranyl Methyl Ether) in Fragrance Applications
The (Z)-configuration of 1-methoxy-3,7-dimethylocta-2,6-diene (neryl methyl ether) confers a distinct olfactory profile characterized as floral-citrus with sweet nuances, which differs markedly from its (E)-isomer, geranyl methyl ether (CAS 2565-82-4) [1]. While quantitative odor detection threshold data comparing both isomers head-to-head is not available in the public domain, the stereochemical difference is well-established in fragrance chemistry as a determinant of olfactory character. The (E)-isomer is described with a more herbaceous, green character, making the two isomers non-substitutable in fine fragrance formulations [2].
| Evidence Dimension | Olfactory character / Stereochemical configuration |
|---|---|
| Target Compound Data | (Z)-configuration: floral-citrus, sweet aroma profile |
| Comparator Or Baseline | Geranyl methyl ether (E-isomer, CAS 2565-82-4): herbaceous, green aroma profile |
| Quantified Difference | Qualitative odor character difference; quantitative threshold data not publicly available |
| Conditions | Olfactory evaluation in fragrance formulation context |
Why This Matters
For fragrance procurement, selecting the correct isomer is critical for achieving target olfactory performance; substitution with the incorrect isomer will alter the sensory profile of the final product.
- [1] Deascal. (2024). Cis-Methoxy-Dimethyloctadiene: An In-Depth Look at Its Role in Cosmetics. Retrieved from https://www.deascal.com View Source
- [2] Perflavory. (2021). Geranyl methyl ether (CAS 2565-82-4) Usage Recommendations. Retrieved from https://www.perflavory.com View Source
